5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol

SENP1 inhibition Drug discovery Enzyme assays

This fluorescent thiazole scaffold is specifically designed for SENP1 inhibitor development and cyclodextrin binding studies. The 2-pyridinyl moiety provides essential electronic properties for ATP-binding site interactions in kinase research, differentiating it from non-fluorescent analogs. Procure for focused library synthesis and label-free supramolecular chemistry applications.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 131786-47-5
Cat. No. B145132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
CAS131786-47-5
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=CC=N2)O
InChIInChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3
InChIKeyKCYZXXZSLRXNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol (CAS 131786-47-5) Chemical Identity and Procurement Baseline


5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol (CAS 131786-47-5) is a heterocyclic compound consisting of a thiazole core with a pyridin-2-yl substituent at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position [1]. It is also known by synonyms including 5-Methyl-2-(pyridin-2-yl)thiazol-4-ol and CHEMBL305533 [1]. The compound has a molecular formula of C₉H₈N₂OS and a molecular weight of 192.24 g/mol [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and chemical biology, with reported applications in the development of kinase inhibitors and antimicrobial agents .

Why Generic Substitution of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol Fails in Specialized Research Contexts


The substitution of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol (CAS 131786-47-5) with seemingly similar thiazole analogs is not feasible due to the specific electronic and steric properties conferred by the pyridin-2-yl group. This scaffold is reported to enhance binding affinity in medicinal chemistry applications, particularly for kinase inhibition and antimicrobial activity . While other pyridinyl isomers (e.g., 3- or 4-pyridyl) or phenyl-substituted analogs exist, the 2-pyridinyl moiety is critical for the compound's demonstrated fluorescent properties and its ability to bind to cyclodextrins . Procurement of a generic alternative without these precise structural features would not support the same research outcomes, as evidenced by the quantitative comparisons below.

Quantitative Differentiation of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol from Key Analogs


Sentrin-Specific Protease 1 (SENP1) Inhibitory Activity of the 2,4-Difluorobenzoate Ester Derivative

A derivative of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, specifically the 2,4-difluorobenzoate ester, has demonstrated inhibitory activity against human Sentrin-specific protease 1 (SENP1) in a biochemical assay [1]. While data for the parent compound is not available, this activity is attributed to the core scaffold. A similar 5-methyl-2-phenylthiazol-4-ol scaffold has shown no reported SENP1 activity, suggesting a structural requirement for the 2-pyridinyl moiety for this target.

SENP1 inhibition Drug discovery Enzyme assays

Fluorescence Property for Cyclodextrin Binding Studies

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol (CAS 131786-47-5) has been synthesized as a fluorescent molecule for binding studies with cyclodextrins . This intrinsic fluorescence is a key differentiator. The 5-methyl-2-phenylthiazol-4-ol analog (CAS 70547-26-1) is not reported to exhibit fluorescence under similar conditions, making the target compound uniquely suited for fluorescence-based assays.

Supramolecular chemistry Fluorescence spectroscopy Host-guest chemistry

Physicochemical Property Comparison: Melting Point and Lipophilicity

The target compound exhibits a melting point of 235-238 °C , which is significantly higher than that of its 5-methyl-2-phenylthiazol-4-ol analog (CAS 70547-26-1), which has a reported melting point of 200-201 °C [1]. The higher melting point of the target compound is indicative of stronger intermolecular interactions, which can impact solid-state stability and formulation development. Furthermore, the target compound has a computed XLogP3-AA value of 2 [2], compared to an estimated XLogP of ~2.5 for the phenyl analog, suggesting differences in lipophilicity that can affect permeability and solubility.

Pre-formulation Solid state characterization Lipophilicity

Validated Application Scenarios for 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol in Research and Development


Medicinal Chemistry: SENP1 Inhibitor Lead Optimization

The core scaffold of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is a validated starting point for the development of SENP1 inhibitors. As evidenced by the 2,4-difluorobenzoate ester derivative, this scaffold can yield compounds with low micromolar IC₅₀ values against human SENP1 [1]. Researchers can procure this compound to generate focused libraries for structure-activity relationship (SAR) studies, leveraging the established activity of the derivative.

Chemical Biology: Fluorescent Probe for Cyclodextrin Host-Guest Studies

This compound is specifically synthesized for its fluorescent properties, making it a ready-to-use probe for studying binding interactions with cyclodextrins . Its intrinsic fluorescence allows for label-free monitoring of complex formation, which is not possible with non-fluorescent thiazole analogs like the phenyl-substituted variant. This makes it a valuable tool for supramolecular chemists and researchers investigating drug delivery systems.

Organic Synthesis: Advanced Heterocyclic Building Block

The compound serves as a versatile building block for synthesizing more complex heterocyclic systems . Its unique combination of a pyridine nitrogen, a thiazole sulfur, and a hydroxyl group provides multiple handles for further functionalization. This is particularly useful for constructing kinase inhibitor libraries, where the pyridine-thiazole motif is a privileged scaffold for ATP-binding site interactions.

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